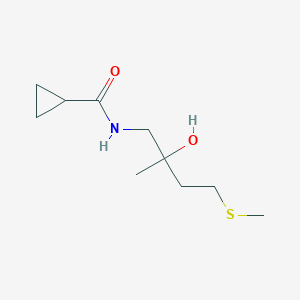

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, 2-hydroxy-4-(methylthio)butanoic acid can be produced by hydrolyzing 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid . A nitrilase enzyme can also be used for the synthesis of 2-hydroxy-4-(methylthio)butanoic acid from 2-hydroxy-4-(methylthio)butanenitrile .Applications De Recherche Scientifique

Antidepressant Potential

Research has shown that certain cyclopropanecarboxylic acid derivatives demonstrate potential as antidepressants. For instance, a study by Bonnaud et al. (1987) synthesized and evaluated a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, with some showing higher activity than established antidepressants like imipramine and desipramine (Bonnaud et al., 1987).

Enzyme Inhibition

A study by Miyata et al. (2001) focused on N-Hydroxy-N′-(4-butyl-2-methylphenyl)formamidine (HET0016), a compound structurally similar to the one , and its selective inhibition of cytochrome P450 enzymes responsible for the formation of 20-hydroxyeicosatetraenoic acid (20-HETE) (Miyata et al., 2001).

Hydrogel Development

In the field of polymer chemistry, Vetrik et al. (2011) described the synthesis of a crosslinker that is stable at physiological pH but hydrolytically cleaved in acidic pH. This has implications for developing hydrogels with potential biomedical applications (Vetrik et al., 2011).

Synthesis of Cyclosporin Analogues

Rich et al. (1986) investigated the synthesis of four cyclosporin A analogues, highlighting the significance of specific amino acids in these structures for antimitogenic activity. This research contributes to understanding and developing immunosuppressive therapies (Rich et al., 1986).

NMDA Receptor Antagonists

A study by Shuto et al. (1995) revealed that certain cyclopropanecarboxamide derivatives, including milnacipran, exhibit binding affinity to NMDA receptors, suggesting their potential as NMDA receptor antagonists, important in treating neurological disorders (Shuto et al., 1995).

Synthesis of Enantioenriched Amines

Research by Ellman et al. (2002) on N-tert-Butanesulfinyl imines demonstrates their role as intermediates in the asymmetric synthesis of amines. This methodology is pivotal in synthesizing a variety of enantioenriched compounds, including those with cyclopropanecarboxamide structures (Ellman et al., 2002).

Bio-based Production of Monomers and Polymers

Chung et al. (2015) discussed the metabolic engineering strategies for bio-based production of monomers and polymers. Such strategies, involving compounds like cyclopropanecarboxamides, are crucial for sustainable chemical synthesis (Chung et al., 2015).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(13,5-6-14-2)7-11-9(12)8-3-4-8/h8,13H,3-7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHMTVGMUGTVBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)

![5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2715260.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide](/img/structure/B2715269.png)

![N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)

![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)

![4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2715278.png)